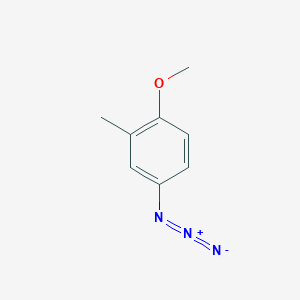
1-(4-Ethynyloxan-4-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethynyloxan-4-yl)piperazine is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethynyloxan-4-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . One common method involves the reaction of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base such as DBU, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic amination of alcohols or the catalytic cyclization of N-β-hydroxyethyl-1,2-ethylenediamine . The process is carried out in a fixed-bed reactor using catalysts such as Cu–Cr–La/γ-Al₂O₃, which enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethynyloxan-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents such as bromoalkanes or chloroalkanes.
Major Products:
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-(4-Ethynyloxan-4-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential as an antihistamine, anti-inflammatory, and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Ethynyloxan-4-yl)piperazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4-Pyridyl)piperazine: Known for its antimicrobial and anti-inflammatory properties.
1-(1-Methylpiperidin-4-yl)piperazine: Used in the synthesis of various pharmaceuticals.
1-(1H-Tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Investigated for its potential as an anticancer agent.
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-(4-ethynyloxan-4-yl)piperazine |
InChI |
InChI=1S/C11H18N2O/c1-2-11(3-9-14-10-4-11)13-7-5-12-6-8-13/h1,12H,3-10H2 |
InChI Key |
NXESEOCPYIZHIM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCOCC1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-5-carboxylic acid](/img/structure/B13514806.png)





![3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine](/img/structure/B13514835.png)
![3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoicacidhydrochloride](/img/structure/B13514838.png)



![N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine](/img/structure/B13514859.png)

![{5,8-Dioxaspiro[3.5]nonan-7-yl}methanol](/img/structure/B13514866.png)
